6,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
6,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a trifluoromethyl group, which is often incorporated into molecules to enhance their biological activity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has been studied for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure to chromenes, coumarins also exhibit diverse biological activities.
Flavonoids: These compounds share a similar core structure and are known for their antioxidant properties.
Benzopyrans: Another class of compounds with a similar core structure, benzopyrans are studied for their potential therapeutic effects.
Uniqueness
The presence of the trifluoromethyl group in 6,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide distinguishes it from other similar compounds. This group enhances the compound’s metabolic stability and biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H14F3NO3 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
6,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C19H14F3NO3/c1-10-7-12-15(24)9-17(26-16(12)8-11(10)2)18(25)23-14-6-4-3-5-13(14)19(20,21)22/h3-9H,1-2H3,(H,23,25) |
InChI Key |
URWDRIHGRPTKAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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